Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide
Description
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide (referred to hereafter as Mg-PhOMe-Br) is an organomagnesium compound featuring a 1-methyl-4-(phenoxymethyl)benzene moiety bonded to a magnesium bromide group. This structure positions it as a Grignard reagent, a class of compounds widely used in organic synthesis for nucleophilic additions. The phenoxymethyl substituent introduces steric and electronic effects that differentiate its reactivity from simpler aryl magnesium bromides like phenylmagnesium bromide .
Key structural attributes:
- Aromatic core: A methyl group at the 1-position and a phenoxymethyl group (-CH₂-O-Ph) at the 4-position of the benzene ring.
- Magnesium bromide: The reactive organometallic component enabling C–C bond formation.
Properties
Molecular Formula |
C14H13BrMgO |
|---|---|
Molecular Weight |
301.46 g/mol |
IUPAC Name |
magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C14H13O.BrH.Mg/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QEMQPVZPQNXNFX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is synthesized by reacting 1-methyl-4-(phenoxymethyl)benzene with magnesium in the presence of anhydrous ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Iodine can be used to initiate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and atmosphere. The process includes:
Preparation of Reactants: Purification and drying of 1-methyl-4-(phenoxymethyl)benzene and magnesium
Reaction Setup: Use of large reactors with inert gas purging systems
Reaction Monitoring: Continuous monitoring of reaction parameters to ensure complete conversion
Product Isolation: Filtration and purification of the Grignard reagent
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols
Substitution Reactions: Can replace halides in organic compounds
Coupling Reactions: Used in Suzuki-Miyaura coupling to form biaryl compounds
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters
Solvents: Anhydrous ether, THF
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
Alcohols: Formed from the reaction with aldehydes and ketones
Carboxylic Acids: Formed from the reaction with carbon dioxide
Biaryl Compounds: Formed from coupling reactions
Scientific Research Applications
Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide is a Grignard reagent with the molecular formula C14H13BrMgO, widely used in organic synthesis for creating carbon-carbon bonds. Grignard reagents are highly reactive and typically used in the preparation of alcohols, carboxylic acids, and other organic compounds.
Scientific Research Applications
this compound is used in various scientific research applications:
- Organic Synthesis It is used in the formation of complex organic molecules.
- Pharmaceuticals It is used in the synthesis of drug intermediates.
- Material Science It is used in the preparation of polymers and advanced materials.
- Biological Studies It is used in the investigation of biochemical pathways and enzyme mechanisms.
Reaction Types
this compound undergoes several types of reactions:
- Nucleophilic Addition It reacts with carbonyl compounds to form alcohols.
- Substitution Reactions It can replace halides in organic compounds.
- Coupling Reactions It is used in Suzuki-Miyaura coupling to form biaryl compounds.
Mechanism of Action
The mechanism of action of this compound involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved in its reactions include:
- Nucleophilic Addition Formation of new carbon-carbon bonds.
- Transmetalation Transfer of the organic group to a metal catalyst in coupling reactions.
Mechanism of Action
The mechanism of action of Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved in its reactions include:
Nucleophilic Addition: Formation of new carbon-carbon bonds
Transmetalation: Transfer of the organic group to a metal catalyst in coupling reactions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Binding Affinity and Reactivity
Evidence from SAR studies () highlights the critical role of the 4-(phenoxymethyl)benzene group in modulating biological activity. For example:
- Compound 7b (containing 4-(phenoxymethyl)benzene) showed moderate binding to Bcl-xL and Mcl-1 proteins (IC₅₀ ≈ 15 μM and 25 μM, respectively).
- Compound 16a (replacing 4-(phenoxymethyl)benzene with 1-(benzyloxy)-4-methylbenzene) exhibited 80-fold and 115-fold improvements in potency against Bcl-xL and Mcl-1, respectively .
Table 1: Substituent Effects on Protein Binding Affinity
| Compound | Substituent | Bcl-xL IC₅₀ (μM) | Mcl-1 IC₅₀ (μM) |
|---|---|---|---|
| 7b | 4-(phenoxymethyl)benzene | 15.0 | 25.0 |
| 16a | 1-(benzyloxy)-4-methylbenzene | 0.18 | 0.22 |
| 22 | 4-phenoxybenzene | 3.0 | 12.5 |
| 35 | 1-ethoxy-4-(p-tolyloxy)benzene | 0.086 | 0.14 |
Key Insight: The phenoxymethyl group in Mg-PhOMe-Br may limit steric accessibility compared to bulkier substituents (e.g., benzyloxy), reducing binding efficacy in biological systems.
Reactivity in Hydrogenation and Cross-Coupling
Mg-PhOMe-Br’s aromatic backbone, 1-methyl-4-(phenoxymethyl)benzene, demonstrates distinct reactivity in catalytic hydrogenation (). Under ruthenium catalysis, this moiety is converted to a cis/trans ether mixture (1.5–4:1 ratio) with 78% yield, outperforming simpler methyl-substituted arenes .
Table 2: Hydrogenation Yields of Similar Aromatic Compounds
| Substrate | Product Yield (%) |
|---|---|
| 1-Methyl-4-(phenoxymethyl)benzene | 78 |
| 4-Methylstilbene () | 65 |
| p-Benzyltoluene () | 82 |
Key Insight : The ether linkage in Mg-PhOMe-Br enhances substrate tolerance in hydrogenation compared to purely hydrocarbon analogs.
Comparison with Other Grignard Reagents
Mg-PhOMe-Br’s utility as a Grignard reagent can be contextualized against:
- 4-Benzyloxyphenyl magnesium bromide (): Similar steric bulk but with a benzyloxy group, enabling selective couplings in polyfunctional substrates.
Table 3: Grignard Reagent Performance
| Reagent | Reactivity in Coupling | Steric Hindrance |
|---|---|---|
| Phenylmagnesium bromide | High | Low |
| Mg-PhOMe-Br | Moderate | Moderate |
| 4-Benzyloxyphenyl magnesium bromide | Moderate | High |
Key Insight : Mg-PhOMe-Br balances reactivity and steric effects, making it suitable for synthesizing complex aryl ethers.
Biological Activity
The compound Magnesium;1-methyl-4-(phenoxymethyl)benzene;bromide (often referred to as Magnesium bromide complexed with 1-methyl-4-(phenoxymethyl)benzene) has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including data tables, case studies, and research findings derived from diverse sources.
Structure
The compound can be described by the following structural formula:
- Chemical Formula : CHBrMgO
- Molecular Weight : Approximately 305.2 g/mol
Physical Properties
- Appearance : Typically a white crystalline solid.
- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Recent studies indicate that it may exhibit:
- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from oxidative stress, which is crucial for treating neurodegenerative diseases such as Parkinson's disease .
- Antiviral Properties : Compounds with similar structures have been explored for their ability to inhibit viral enzymes, particularly neuraminidase in influenza viruses .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against several biological targets:
| Target | Activity | Reference |
|---|---|---|
| Neuraminidase | IC values indicating inhibition | |
| MAO-B (Monoamine Oxidase B) | Potent inhibitor with selectivity |
Neuroprotective Effects
A study conducted on neuroprotective properties highlighted the compound's ability to reduce apoptosis in neuronal cells exposed to neurotoxic agents. The results showed a significant decrease in cell death rates compared to control groups.
Antiviral Activity
Research investigating the antiviral properties revealed that the compound inhibited viral replication in cell cultures, demonstrating a dose-dependent response. The IC values were found to be comparable to established antiviral agents.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds is provided below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
